

how does Hoffer's chlorosugar work in glycosylation reactions

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Compound Focus: Hoffer's chlorosugar

CAS No.: 4330-21-6

Cat. No.: S704971

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Chemical Profile of Hoffer's Chlorosugar

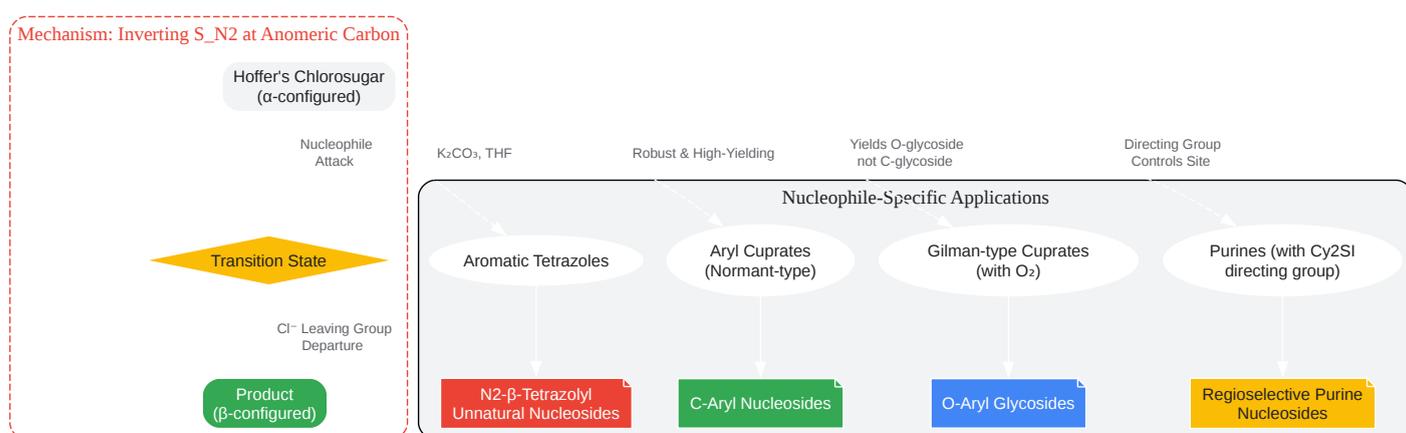
The table below summarizes the key identifiers and structural information for this compound:

Property	Description
Systematic Name	2-deoxy-3,5-di-O-p-toluoyl- α -D-erythro-pentofuranosyl chloride [1]
CAS Number	3056-12-0 [1]
Molecular Formula	C ₂₁ H ₂₁ ClO ₅ [1]
Molecular Weight	388.841 g/mol [1]
Critical Feature	Anomeric chlorine atom, activated for S _N 2 displacement; 3- and 5-hydroxy groups protected as p-toluoyl esters [2] [3]

Reaction Mechanisms & Applications

Hoffer's chlorosugar is prized for its participation in S_N2 reactions at the anomeric carbon. This results in a predictable inversion of configuration, yielding products with the β -conformation exclusively [2] [3]. Its utility is demonstrated in several glycosylation routes.

The following diagram illustrates the core mechanistic pathway and the different nucleophilic attack routes:



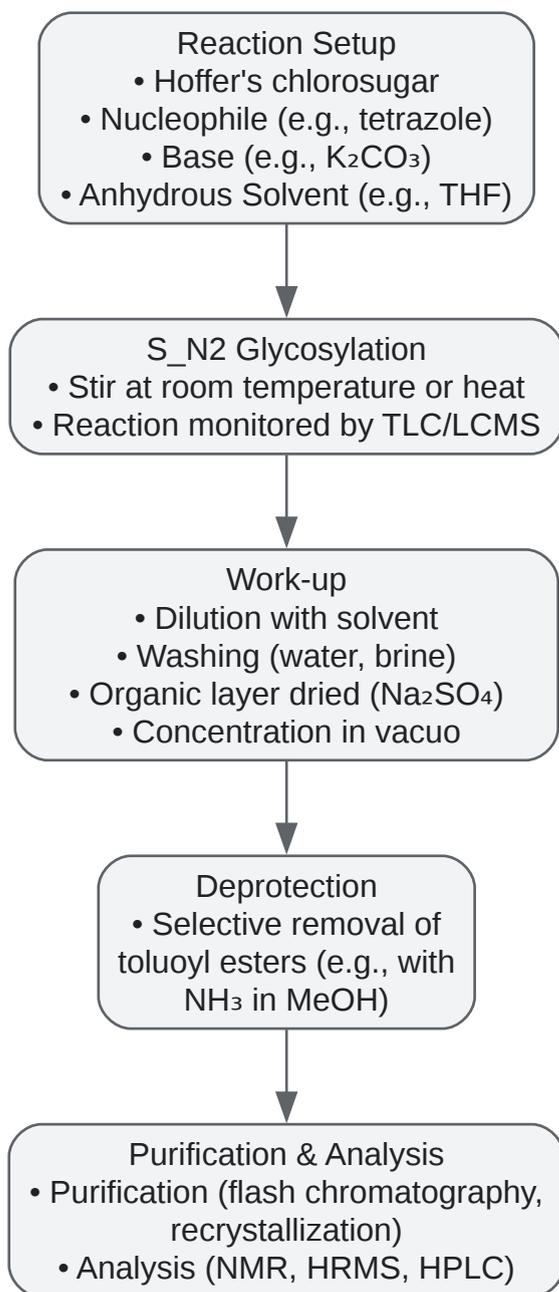
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The versatility of this reagent is demonstrated by its successful application with different nucleophiles, leading to distinct and valuable classes of compounds. Key examples are summarized below.

Nucleophile Type	Reaction Conditions	Product Formed	Key Outcome
5-Substituted Tetrazoles [2]	K ₂ CO ₃ , Tetrahydrofuran (THF)	N2-β-Tetrazolyl Unnatural Nucleosides	Regioselective attack at tetrazole N2; β-stereoselectivity; good yields.
Aryl Cuprates (Normant-type) [3]	Not specified (robust conditions)	C-Aryl Nucleosides	High yields (up to 93%); reliable C-glycosylation.
Gilman-type Cuprates (with O ₂) [3]	Presence of oxygen	O-Aryl Glycosides	Forms O-aryl glycosides (up to 87%) instead of C-glycosides.
Purines [4]	With 2,3-Dicyclohexylsuccinimide (Cy ₂ SI) directing group	Regioselective Purine Nucleosides	High regioselectivity and diastereoselectivity in glycosylation.

Experimental Protocol Summary

Here is a consolidated overview of the general experimental approach for glycosylation using **Hoffer's chlorosugar**, based on the cited literature.



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To execute a typical glycosylation reaction [2]:

- **Reaction Setup:** In an anhydrous environment like a flame-dried flask under inert atmosphere (e.g., nitrogen or argon), **Hoffer's chlorosugar** is dissolved in an anhydrous solvent such as THF. The nucleophile (e.g., a 5-substituted tetrazole) and a base like potassium carbonate (K₂CO₃) are added.
- **S_N2 Glycosylation:** The reaction mixture is stirred at a defined temperature (often room temperature or elevated) and monitored by TLC or LC-MS until completion.

- **Work-up:** The crude mixture is diluted with a solvent like ethyl acetate, washed sequentially with water and brine, and the combined organic layers are dried over an anhydrous salt like sodium sulfate (Na₂SO₄). The solvent is then removed under reduced pressure.
- **Deprotection:** The protecting groups on the sugar (p-toluoyl esters) are selectively removed using a base like ammonia in methanol, yielding the final nucleoside [4].
- **Purification & Analysis:** The final product is purified using techniques like flash chromatography or recrystallization. Structure and stereochemistry are confirmed by analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

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References

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